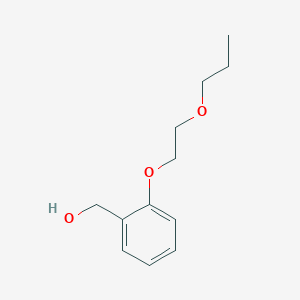

2-(2-Propoxyethoxy)benzyl alcohol

Description

Properties

Molecular Formula |

C12H18O3 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

[2-(2-propoxyethoxy)phenyl]methanol |

InChI |

InChI=1S/C12H18O3/c1-2-7-14-8-9-15-12-6-4-3-5-11(12)10-13/h3-6,13H,2,7-10H2,1H3 |

InChI Key |

XBFHIFSJVVVVFR-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCCOC1=CC=CC=C1CO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Propoxyethoxy)benzyl alcohol

Executive Summary

This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 2-(2-Propoxyethoxy)benzyl alcohol, a bespoke aromatic alcohol with potential applications as a versatile building block in medicinal chemistry and materials science. The proposed synthetic strategy is a robust two-step process commencing with readily available starting materials. The core transformations involve a regioselective O-alkylation via the Williamson ether synthesis, followed by a chemoselective reduction of an aldehyde intermediate. This document elucidates the mechanistic underpinnings of each reaction, provides detailed, reproducible experimental protocols, and outlines the necessary characterization and safety protocols. The causality behind experimental choices is explained to empower researchers with the foundational knowledge required for procedural modifications and troubleshooting.

Introduction and Strategic Overview

2-(2-Propoxyethoxy)benzyl alcohol is a bifunctional molecule featuring a primary alcohol and a substituted ether moiety on an aromatic scaffold. This unique combination of functional groups makes it an attractive intermediate for the synthesis of more complex molecular architectures, including but not limited to, novel pharmaceutical agents, polymer side-chains, and specialized ligands. The presence of the flexible propoxyethoxy chain can impart desirable physicochemical properties, such as enhanced solubility or specific binding interactions.

The synthesis of such a molecule is not directly reported in mainline chemical literature, necessitating a logical, principles-based approach. The most strategically sound pathway involves the sequential construction of the ether and alcohol functionalities from a common precursor. Our retrosynthetic analysis identifies salicylaldehyde as an ideal starting point due to its commercial availability and the inherent reactivity of its phenolic hydroxyl and aldehyde groups.

The forward synthesis, therefore, proceeds via two canonical organic transformations:

-

Williamson Ether Synthesis: To construct the 2-propoxyethoxy side chain by alkylating the phenolic hydroxyl of salicylaldehyde.

-

Chemoselective Reduction: To convert the aldehyde group of the resulting intermediate into the target primary alcohol.

This approach is advantageous as it isolates the two key transformations, preventing competitive reactions and simplifying purification at each stage.

Retrosynthetic Analysis and Pathway Design

A logical disconnection of the target molecule reveals the most efficient synthetic route. The primary alcohol can be traced back to an aldehyde via a reduction reaction. The ether linkage is logically disconnected via the Williamson ether synthesis, a reliable C-O bond-forming reaction.

Caption: Mechanism of the Williamson Ether Synthesis.

-

Reagent Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol) and acetonitrile (100 mL).

-

Addition of Base: Add anhydrous potassium carbonate (17.0 g, 123 mmol, 1.5 equivalents) to the stirring solution.

-

Addition of Alkylating Agent: Add 1-bromo-2-propoxyethane (15.1 g, 90.1 mmol, 1.1 equivalents) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot is consumed.

-

Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(2-propoxyethoxy)benzaldehyde as a pure oil. [1]

Step 2: Chemoselective Reduction of 2-(2-Propoxyethoxy)benzaldehyde

The conversion of the intermediate aldehyde to the target primary alcohol requires a mild reducing agent that will not affect the aromatic ring or the ether linkage. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones. [2] Causality of Experimental Choices:

-

Reducing Agent: NaBH₄ is a safe, effective, and inexpensive hydride donor. It is much less reactive than agents like lithium aluminum hydride (LiAlH₄) and does not require anhydrous conditions, making the procedure more practical.

-

Solvent: An alcoholic solvent such as methanol or ethanol is typically used. The solvent not only dissolves the aldehyde but also participates in the reaction mechanism by protonating the intermediate alkoxide.

Reaction Mechanism:

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

Caption: Mechanism for the reduction of an aldehyde with NaBH₄.

-

Reagent Setup: Dissolve 2-(2-propoxyethoxy)benzaldehyde (10.0 g, 48.0 mmol) in methanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5°C.

-

Addition of Reducing Agent: Add sodium borohydride (0.91 g, 24.0 mmol, 0.5 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10°C. Note: The reaction is exothermic and generates hydrogen gas.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) dropwise at 0°C until the effervescence ceases and the pH is neutral (~7).

-

Extraction: Remove the methanol under reduced pressure. Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 2-(2-propoxyethoxy)benzyl alcohol as a clear, viscous oil. Further purification, if necessary, can be achieved by column chromatography.

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques. The following table summarizes the expected data.

| Compound Name | Formula | MW ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) |

| 2-(2-Propoxyethoxy)benzaldehyde | C₁₂H₁₆O₃ | 208.25 | ~10.3 (s, 1H, CHO), 7.8-6.9 (m, 4H, Ar-H), 4.2 (t, 2H, Ar-O-CH₂), 3.8 (t, 2H, CH₂-O-Pr), 3.4 (t, 2H, O-CH₂-Pr), 1.6 (sext, 2H, CH₂), 0.9 (t, 3H, CH₃) | ~190 (CHO), 161 (C-O), 135-113 (Ar-C), 71 (CH₂), 70 (CH₂), 68 (CH₂), 22 (CH₂), 10 (CH₃) |

| 2-(2-Propoxyethoxy)benzyl alcohol | C₁₂H₁₈O₃ | 210.27 | 7.3-6.8 (m, 4H, Ar-H), 4.6 (s, 2H, Ar-CH₂-OH), 4.1 (t, 2H, Ar-O-CH₂), 3.7 (t, 2H, CH₂-O-Pr), 3.5 (t, 2H, O-CH₂-Pr), 2.5 (br s, 1H, OH), 1.6 (sext, 2H, CH₂), 0.9 (t, 3H, CH₃) | ~157 (C-O), 130-112 (Ar-C), 71 (CH₂), 70 (CH₂), 68 (CH₂), 62 (Ar-CH₂-OH), 22 (CH₂), 10 (CH₃) |

Safety and Handling

-

Salicylaldehyde: Harmful if swallowed or in contact with skin. Causes serious eye irritation.

-

1-Bromo-2-propoxyethane: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.

-

Sodium Borohydride: May be corrosive to metals. Reacts with water to release flammable hydrogen gas. Causes serious eye damage.

-

Solvents (Acetonitrile, Methanol, Ethyl Acetate): Flammable and toxic. Handle in a well-ventilated fume hood.

-

General Precautions: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Conclusion

This guide details a logical and efficient two-step synthesis for 2-(2-Propoxyethoxy)benzyl alcohol, starting from salicylaldehyde. The methodology relies on well-established, high-yielding reactions—the Williamson ether synthesis and sodium borohydride reduction. By providing a deep understanding of the reaction mechanisms and the rationale behind the choice of reagents and conditions, this document serves as a practical and educational resource for researchers aiming to synthesize this and structurally related compounds. The protocols described are robust and scalable, paving the way for further exploration of this molecule in various scientific disciplines.

References

- CN102115431B - Synthesis method of 2, 2-ethoxyethanol.

- METHOD FOR PREPARING BENZYL ALCOHOL AND HOMOLOGUES BY MEANS OF CATALYTIC CONVERSION OF LOWER ALCOHOL AND C

- Highly efficient benzyl alcohol valorisation via the in situ synthesis of H2O2 and associated reactive oxygen species - Cardiff University ORCA.

-

Benzyl alcohol synthesis by benzylic substitution - Organic Chemistry Portal. [Link]

- US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google P

-

Salicylaldehyde as an SET-HAT Bifunctional Photocatalyst for the Intermolecular Transalkylation of Phthalimide - ACS Publications, The Journal of Organic Chemistry. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

-

2-Propoxy-benzaldehyde | C10H12O2 - PubChem, NIH. [Link]

-

Williamson ether synthesis - Wikipedia. [Link]

- Ozonolytic synthesis of 2-hydroxybenzyl alcohol for the production of gastrodin - NФаУ.

-

19.12: Biological Reductions - Chemistry LibreTexts. [Link]

- ES2759521T3 - Synthesis of substituted salicylaldehyde derivatives - Google P

-

benzyl alcohol - Organic Syntheses Procedure. [Link]

- Process for preparing para-hydroxybenzyl alcohol - European P

- Synthesis of Hydroxybenzyl Compounds - Kyoto University.

- US20210040029A1 - Synthesis of 2-(2-aminoethoxy)

-

Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]

- CA1150316A - Process for the preparation of benzyl alcohol derivatives - Google P

-

Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. [Link]

- CN109970755A - The synthesis of substituted salicylaldehyde derivatives - Google P

-

Synthesis of 3. Reagents and conditions: (a) 2-(2-chloroethoxy)ethanol,... - ResearchGate. [Link]

-

Multicatalytic, asymmetric Michael/Stetter reaction of salicylaldehydes and activated alkynes - PMC. [Link]

- US5019656A - Process for preparing p-hydroxybenzyl alcohol - Google P

-

Synthesis of salicylaldehyde - PrepChem.com. [Link]

-

18.2 Synthesis of Ethers - Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to 2-(2-Propoxyethoxy)benzyl Alcohol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Propoxyethoxy)benzyl alcohol is an aromatic alcohol characterized by a benzyl alcohol core functionalized with a 2-(2-propoxyethoxy) side chain at the ortho position. This molecule holds potential interest in medicinal chemistry and materials science due to the combined properties of the aromatic ring, the reactive primary alcohol, and the flexible, lipophilic ether side chain. The ether linkage, in particular, can influence the molecule's solubility, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and a discussion of the potential applications of 2-(2-propoxyethoxy)benzyl alcohol, with a focus on its relevance to drug development.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of 2-(2-Propoxyethoxy)benzyl Alcohol

| Property | Predicted Value/Information | Rationale |

| Molecular Formula | C₁₂H₁₈O₃ | Based on structural components. |

| Molecular Weight | 210.27 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical for many benzyl alcohol derivatives. |

| Boiling Point | > 200 °C | Expected to be higher than benzyl alcohol (205 °C) due to increased molecular weight and intermolecular forces. |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., ethanol, ether, acetone). | The ether chain increases lipophilicity compared to benzyl alcohol, while the hydroxyl group provides some water solubility. |

| pKa | ~14-15 | The acidity of the benzylic alcohol is expected to be similar to that of benzyl alcohol. |

Spectroscopic Analysis (Predicted)

The structural features of 2-(2-propoxyethoxy)benzyl alcohol would give rise to a unique spectroscopic fingerprint.

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the protons of the ether side chain, and the hydroxyl proton.

-

Aromatic Protons: A complex multiplet in the range of δ 7.0-7.4 ppm.

-

Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6 ppm.[1]

-

Ether Protons (-OCH₂CH₂O- and -OCH₂CH₂CH₃): A series of multiplets between δ 3.5 and 4.1 ppm.

-

Propoxy Protons (-OCH₂CH₂CH₃): A triplet for the terminal methyl group around δ 0.9 ppm and a sextet for the adjacent methylene group around δ 1.6 ppm.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 2.0 and 5.0 ppm.[2]

¹³C NMR Spectroscopy:

The carbon NMR spectrum would complement the ¹H NMR data, with characteristic shifts for the aromatic carbons, the benzylic carbon, and the carbons of the ether side chain.

-

Aromatic Carbons: Signals in the range of δ 125-140 ppm.

-

Benzylic Carbon (-CH₂OH): A signal around δ 65 ppm.

-

Ether Carbons (-OCH₂-): Signals in the range of δ 68-72 ppm.

-

Propoxy Carbons (-OCH₂CH₂CH₃): Signals around δ 70 ppm (α-CH₂), δ 23 ppm (β-CH₂), and δ 11 ppm (γ-CH₃).

Infrared (IR) Spectroscopy:

The IR spectrum would be dominated by absorptions corresponding to the O-H, C-H, C-O, and C=C bonds.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[3][4]

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Strong absorptions in the 2850-3000 cm⁻¹ region.

-

C=C Stretch (Aromatic): Medium to weak absorptions around 1600 and 1475 cm⁻¹.[3]

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, corresponding to the alcohol and ether linkages.[3]

Mass Spectrometry (MS):

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 210. Key fragmentation patterns would likely involve:

-

Loss of H₂O (M-18): A peak at m/z 192, a common fragmentation for alcohols.[5][6]

-

Loss of the propoxy group (M-59): A peak at m/z 151.

-

Formation of the tropylium ion: A prominent peak at m/z 91, characteristic of benzyl compounds.

-

Alpha-cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring, leading to a fragment at m/z 107.[5]

Proposed Synthesis: Williamson Ether Synthesis

A logical and efficient route for the synthesis of 2-(2-propoxyethoxy)benzyl alcohol is the Williamson ether synthesis.[7] This well-established method involves the reaction of an alkoxide with an alkyl halide. In this case, the synthesis would proceed in two main steps starting from commercially available 2-hydroxybenzyl alcohol (salicyl alcohol).

Experimental Protocol

Step 1: Synthesis of 2-(Benzyloxy)ethanol

-

Deprotonation of 2-Hydroxybenzyl Alcohol: To a stirred solution of 2-hydroxybenzyl alcohol (1.0 eq) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Causality behind Experimental Choice: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenolic hydroxyl group to form the corresponding sodium phenoxide. The use of an aprotic solvent prevents the quenching of the base and the alkoxide intermediate. Performing the reaction at 0 °C helps to control the exothermic reaction and prevent side reactions.

-

-

Reaction with 1-bromo-2-propoxyethane: After stirring for 30 minutes at 0 °C, add 1-bromo-2-propoxyethane (1.2 eq) dropwise to the reaction mixture.

-

Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(2-propoxyethoxy)benzyl alcohol.

Diagram of the Synthetic Workflow

Caption: Proposed synthetic workflow for 2-(2-Propoxyethoxy)benzyl alcohol.

Chemical Reactivity and Stability

The reactivity of 2-(2-propoxyethoxy)benzyl alcohol is dictated by its functional groups:

-

Alcohol: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be esterified or converted to an ether.

-

Ether Linkage: The ether linkages are generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI). The presence of ether groups can also influence the molecule's metabolic stability in biological systems, potentially undergoing O-dealkylation catalyzed by cytochrome P450 enzymes.[8]

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the ortho/para directing effects of the ether and hydroxymethyl groups influencing the position of substitution.

The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Potential Applications in Drug Development

The unique combination of a benzyl alcohol core and a flexible ether side chain suggests several potential applications for 2-(2-propoxyethoxy)benzyl alcohol in drug development.

-

Lead Compound Modification: The structure can serve as a scaffold for the synthesis of new chemical entities. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores.

-

Structure-Activity Relationship (SAR) Studies: The length and nature of the alkoxy side chain can be systematically varied to probe the binding pocket of a biological target. The propoxyethoxy chain provides a balance of lipophilicity and flexibility, which can be crucial for optimizing ligand-receptor interactions. Studies have shown that the nature of benzyl ether substituents can significantly influence the pharmacological activity of a compound.[9]

-

Prodrug Design: The primary alcohol can be esterified with a drug molecule to create a prodrug. The ester linkage could be designed to be cleaved in vivo, releasing the active drug.

-

Antimicrobial and Other Biological Activities: Benzyl alcohol itself possesses antimicrobial properties.[10] It is plausible that derivatives such as 2-(2-propoxyethoxy)benzyl alcohol could exhibit interesting biological activities, including antibacterial, antifungal, or other pharmacological effects. The lipophilic side chain may enhance cell membrane permeability, potentially improving the efficacy of the compound.

Diagram of Potential Drug Development Logic

Caption: Logical workflow for utilizing the target compound in drug discovery.

Safety and Handling

Based on the known hazards of benzyl alcohol and related glycol ethers, 2-(2-propoxyethoxy)benzyl alcohol should be handled with appropriate safety precautions. It is likely to be an irritant to the eyes and skin. Inhalation of vapors and ingestion should be avoided. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

2-(2-Propoxyethoxy)benzyl alcohol represents a molecule of interest for chemical and pharmaceutical research. While specific experimental data is currently limited, its chemical properties and reactivity can be confidently predicted. The proposed Williamson ether synthesis provides a straightforward route to this compound, opening the door for its exploration as a versatile building block in the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research is warranted to experimentally determine its physicochemical properties, spectroscopic data, and to evaluate its biological activity.

References

-

Powell, N. A., Clay, E. H., Holsworth, D. D., Bryant, J. W., Ryan, M. J., Jalaie, M., & Edmunds, J. J. (2005). Benzyl ether structure-activity relationships in a series of ketopiperazine-based renin inhibitors. Bioorganic & medicinal chemistry letters, 15(21), 4713–4716. [Link]

-

Chemistry LibreTexts. (2023, November 15). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved February 20, 2026, from [Link]

-

Haz-Map. (n.d.). 2-(2-Propoxyethoxy)ethanol. Retrieved February 20, 2026, from [Link]

-

Patsnap Synapse. (2024, June 14). What is Benzyl Alcohol used for? Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved February 20, 2026, from [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved February 20, 2026, from [Link]

-

MDPI. (2022, December 21). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. Retrieved February 20, 2026, from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved February 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 20, 2026, from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved February 20, 2026, from [Link]

-

AWS. (n.d.). Infrared Absorption Spectroscopy. Retrieved February 20, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 2-(2-Propoxyethoxy)ethanol | 6881-94-3 | Benchchem [benchchem.com]

- 9. Benzyl ether structure-activity relationships in a series of ketopiperazine-based renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. proprep.com [proprep.com]

Structural Elucidation and Spectroscopic Characterization of 2-(2-Propoxyethoxy)benzyl Alcohol

Executive Summary

2-(2-Propoxyethoxy)benzyl alcohol (C₁₂H₁₈O₃, MW: 210.27 g/mol ) is a critical intermediate, often utilized as a linker scaffold in the synthesis of long-acting

This guide provides a comprehensive spectroscopic framework for researchers to validate the identity and purity of this compound. It moves beyond simple data listing to explain the causality of spectral features, ensuring self-validating experimental protocols.

Synthesis Context & Impurity Profiling

To interpret the spectra accurately, one must understand the genesis of the sample. The compound is typically synthesized via the alkylation of salicylaldehyde followed by hydride reduction.

Synthesis Workflow

The presence of specific impurities (e.g., unreduced aldehyde, over-alkylated byproducts) will manifest in distinct spectral regions.

Figure 1: Synthetic pathway highlighting the origin of potential "Impurity A" (Aldehyde).

Spectroscopic Data & Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the primary tool for structural confirmation. The molecule possesses distinct "zones": the aromatic core, the benzylic "anchor," and the flexible ether tail.

Experimental Protocol:

-

Solvent: DMSO-d₆ is recommended over CDCl₃. DMSO slows the exchange of the hydroxyl proton, allowing observation of the -OH coupling (triplet) and preventing overlap with the ether region.

-

Concentration: 10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Table 1: 1H NMR Assignment (400 MHz, DMSO-d₆)

| Position | Type | δ (ppm) | Multiplicity | Integral | Coupling (J) | Mechanistic Insight |

| Ar-H6 | Aromatic | 7.35 | Doublet (d) | 1H | ~7.5 Hz | Deshielded by adjacent CH₂OH; ortho coupling. |

| Ar-H4/H5 | Aromatic | 7.18 - 6.90 | Multiplet (m) | 2H | - | Overlapping meta/para protons. |

| Ar-H3 | Aromatic | 6.92 | Doublet (d) | 1H | ~8.0 Hz | Shielded by ortho-alkoxy group. |

| -OH | Hydroxyl | 5.05 | Triplet (t) | 1H | ~5.5 Hz | Visible in DMSO; couples to benzylic CH₂. |

| Ar-CH₂- | Benzylic | 4.55 | Doublet (d) | 2H | ~5.5 Hz | Collapses to singlet if D₂O exchange occurs. |

| Ar-O-CH₂- | Ether | 4.10 | Triplet (t) | 2H | ~4.8 Hz | Deshielded by aromatic ring current & oxygen. |

| -CH₂-O- | Ether | 3.75 | Triplet (t) | 2H | ~4.8 Hz | Ethylene bridge protons. |

| -O-CH₂- | Ether (Pr) | 3.38 | Triplet (t) | 2H | ~6.5 Hz | Propyl start; overlaps with water in DMSO. |

| -CH₂- | Alkyl | 1.55 | Sextet (sex) | 2H | ~7.0 Hz | Propyl middle methylene. |

| -CH₃ | Methyl | 0.88 | Triplet (t) | 3H | ~7.4 Hz | Terminal methyl group. |

Critical Validation Step: To confirm the alcohol functionality, add 1 drop of D₂O to the NMR tube. The signal at 5.05 ppm (-OH) should disappear, and the doublet at 4.55 ppm (Benzylic CH₂) should collapse into a sharp singlet.

Infrared (IR) Spectroscopy

IR is used primarily for rapid qualitative verification of functional groups and absence of the carbonyl precursor.

Table 2: Key IR Absorptions (ATR/Thin Film)

| Wavenumber (cm⁻¹) | Assignment | Diagnostic Value |

| 3300 - 3450 | O-H Stretch (Broad) | Confirms alcohol. Sharpness indicates purity/dryness. |

| 2850 - 2960 | C-H Stretch (sp³) | Alkyl chain (propyl/ethoxy) presence. |

| 1590, 1490 | C=C Aromatic | Benzene ring breathing modes. |

| 1240 | C-O-C (Asym) | Aryl alkyl ether stretch (Strong). |

| 1040 - 1060 | C-O (Primary Alcohol) | Confirms primary benzylic alcohol. |

| Absent: 1680-1700 | C=O Stretch | Pass Criteria: Absence confirms full reduction of aldehyde. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization) or EI (Electron Impact).

-

Molecular Ion:

-

ESI+: Expect [M+Na]⁺ = 233.1 Da or [M+NH₄]⁺ = 228.2 Da. The protonated molecular ion [M+H]⁺ (211.1 Da) is often weak for alcohols due to in-source water loss.

-

EI (70eV): M⁺• = 210. Fragmentation typically shows loss of the propyl group (M-43) or loss of water (M-18).

-

Structural Connectivity Logic

For rigorous characterization (e.g., establishing a reference standard), 2D NMR is required to prove the connectivity of the ether chain.

Figure 2: 2D NMR correlation strategy. HMBC links the ether tail to the ring; NOESY confirms the tail geometry.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for analogous 2-alkoxybenzyl alcohol spectra).

-

PubChem. (n.d.). Compound Summary for CID 11355992: 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. Retrieved from [Link] (Source for glycol ether side-chain shift comparisons).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Definitive guide for chemical shift prediction logic).

Sources

Technical Monograph: 2-(2-Propoxyethoxy)benzyl Alcohol

Physicochemical Profiling, Synthetic Methodology, and Application in Medicinal Chemistry

Part 1: Molecular Identity & Physicochemical Profile[1]

Core Molecular Specifications

2-(2-Propoxyethoxy)benzyl alcohol is an ortho-substituted aromatic alcohol characterized by a glycol ether side chain.[1] This structural motif acts as a "privileged scaffold" in drug discovery, often utilized to modulate lipophilicity (LogP) while maintaining aqueous solubility via the ether oxygen atoms. It serves as a critical intermediate in the synthesis of SGLT2 inhibitors and specific receptor antagonists.

| Property | Value | Notes |

| IUPAC Name | [2-(2-propoxyethoxy)phenyl]methanol | Systematic nomenclature |

| Molecular Formula | C₁₂H₁₈O₃ | |

| Molecular Weight | 210.27 g/mol | Calculated (Monoisotopic: 210.1256 Da) |

| CAS Registry | Custom Synthesis | No direct commodity CAS; derivative of Salicyl Alcohol |

| Physical State | Viscous Colorless Oil | Predicted based on homologous series |

| LogP (Predicted) | 2.1 – 2.4 | Moderate lipophilicity suitable for CNS penetration |

| H-Bond Donors | 1 | (Benzylic -OH) |

| H-Bond Acceptors | 3 | (2 Ether oxygens + 1 Hydroxyl oxygen) |

Structural Significance

The molecule features an intramolecular hydrogen bond capability between the benzylic hydroxyl and the ether oxygen at the ortho position. This "pseudo-ring" formation can significantly influence:

-

Metabolic Stability: The ether chain protects the aromatic ring from rapid oxidation.

-

Receptor Binding: The flexible propoxyethoxy tail allows for "induced fit" binding in hydrophobic pockets (e.g., SGLT2 or GPCR active sites).

Part 2: Synthetic Methodology (The "How-To")

Directive: As this compound is not a standard catalog item, a robust, two-step synthetic route starting from commodity chemicals (Salicylaldehyde) is the industry standard for high-purity generation.[1]

Synthetic Strategy: The Reductive Etherification Route

We avoid direct alkylation of Salicyl alcohol (2-hydroxybenzyl alcohol) because the benzylic alcohol is prone to self-polymerization or competitive alkylation under basic conditions.[1] Instead, we utilize Salicylaldehyde as the stable precursor.

Step 1: Williamson Ether Synthesis

Precursor: Salicylaldehyde (2-Hydroxybenzaldehyde)

Reagent:[1] 2-Propoxyethyl bromide (or Tosylate)

Base:[1] Potassium Carbonate (

Step 2: Chemoselective Reduction

Intermediate: 2-(2-Propoxyethoxy)benzaldehyde

Reagent: Sodium Borohydride (

Detailed Experimental Protocol

Phase A: Preparation of the Aldehyde Intermediate

-

Charge: To a dry round-bottom flask, add Salicylaldehyde (1.0 eq, 12.2 g, 100 mmol) and anhydrous DMF (100 mL).

-

Base Addition: Add

(1.5 eq, 20.7 g) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add 2-Propoxyethyl bromide (1.1 eq, 18.4 g).

-

Expert Insight: If the bromide is unavailable, generate the tosylate of 2-propoxyethanol in situ.

-

-

Heating: Heat the mixture to 80°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot (Rf ~0.[1]6) should appear.

-

Workup: Quench with water (300 mL), extract with Ethyl Acetate (3x 100 mL). Wash organics with brine to remove DMF. Dry over

and concentrate.-

Checkpoint: Yield should be >90%. Product is a pale yellow oil.

-

Phase B: Reduction to Benzyl Alcohol

-

Dissolution: Dissolve the crude aldehyde (from Phase A) in Methanol (150 mL). Cool to 0°C in an ice bath.

-

Reduction: Add

(0.5 eq, 1.9 g) portion-wise over 20 minutes.-

Caution: Hydrogen gas evolution. Ensure venting.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

-

Quench: Carefully add Saturated

solution (50 mL) to destroy excess hydride. -

Isolation: Remove Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).[1]

-

Purification: Silica gel column chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Visualizing the Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 1: Step-wise synthetic pathway from commodity Salicylaldehyde to the target Benzyl Alcohol.

Part 3: Analytical Validation (Self-Validating Systems)[2]

To ensure the "Scientific Integrity" of your compound, you must validate the structure using the following expected signals.

NMR Spectroscopy Expectations ( )

-

Aromatic Region (6.9 - 7.4 ppm): 4 protons.[1] Look for the characteristic ortho-substitution pattern (two doublets, two triplets).[1]

-

Benzylic Protons (~4.7 ppm): Singlet (2H).[1] This confirms the reduction of the aldehyde (which would be at ~10 ppm).[1]

-

Ether Protons (3.8 - 4.2 ppm): Two triplets corresponding to the

unit.[1] -

Propyl Chain:

Mass Spectrometry (ESI-MS)[2]

-

Target Ion:

= 233.27 m/z.[1] -

Fragment: Loss of water

is common in benzyl alcohols, leading to a benzyl cation peak at m/z ~193.[1]

Part 4: Applications in Drug Development

Pharmacophore Utility

This molecule is rarely a final drug but serves as a critical Linker Unit .

-

SGLT2 Inhibitors: The ortho-ethoxy-benzyl motif is homologous to the distal ring of Dapagliflozin/Empagliflozin.[1] The propoxy extension adds steric bulk that can improve selectivity for SGLT2 over SGLT1.

-

PROTAC Linkers: The glycol ether chain provides the necessary flexibility and water solubility to link an E3 ligase ligand to a target protein ligand.

Metabolic Pathway Logic

Understanding how this molecule degrades in vivo is vital for toxicity profiling.

Figure 2: Predicted metabolic fate.[1] Primary clearance is expected via oxidation to the benzoic acid derivative, followed by glucuronidation.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocols for Williamson Ether Synthesis and Borohydride reductions).

-

PubChem Database. (2023).[1] Compound Summary: Salicyl alcohol derivatives. National Center for Biotechnology Information. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Mechanistic grounding for chemoselective reduction).

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Source for "Privileged Scaffolds" and linker design logic).

Sources

An In-depth Technical Guide to the Potential Research Applications of 2-(2-Propoxyethoxy)benzyl alcohol

Abstract

2-(2-Propoxyethoxy)benzyl alcohol is a novel chemical entity that, while not extensively described in current literature, presents a compelling structural architecture for a multitude of research and development applications. This guide synthesizes first-principle chemical knowledge with established applications of its constituent moieties—benzyl alcohol and diethylene glycol ethers—to forecast its potential as a versatile tool in medicinal chemistry, drug delivery, and materials science. We will explore its prospective roles as a key synthetic intermediate (synthon), a specialized biocompatible solvent, and a novel bifunctional linker for advanced drug conjugates. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also actionable experimental protocols to pioneer the investigation of this promising molecule.

Introduction: Deconstructing a Molecule of Opportunity

The structure of 2-(2-Propoxyethoxy)benzyl alcohol combines the reactive and aromatic nature of benzyl alcohol with the flexible, hydrophilic, and modifiable characteristics of a short polyethylene glycol (PEG)-like chain. This unique amalgamation suggests a range of functionalities that can be exploited in sophisticated chemical design and application.

-

The Benzyl Alcohol Headgroup: This aromatic alcohol is a well-established precursor in a myriad of organic syntheses.[1][2] Its hydroxyl group is a prime site for transformations into esters, ethers, and other functional groups, making it an excellent anchor for building more complex molecules.[3][4][5] Furthermore, benzyl alcohol itself is utilized as a solvent, a bacteriostatic preservative in pharmaceutical formulations, and even as a local anesthetic.[6][7][8][9]

-

The Propoxyethoxy Ether Tail: This portion of the molecule is structurally analogous to a short-chain glycol ether. Such structures are known for their utility as solvents and their ability to confer specific physicochemical properties.[10][11] More significantly, short PEG chains are fundamental components of modern drug delivery systems, where they act as linkers to improve solubility, reduce immunogenicity, and optimize the pharmacokinetic profiles of therapeutic agents.[12][13][14]

This guide will now delve into the specific, theorized applications of 2-(2-Propoxyethoxy)benzyl alcohol, substantiated by detailed experimental frameworks.

Potential Application I: A Novel Synthon in Medicinal Chemistry

The primary alcohol of the benzyl group is a versatile handle for chemical modification. This allows 2-(2-Propoxyethoxy)benzyl alcohol to serve as a valuable building block for introducing a solubilizing, flexible side chain onto a variety of molecular scaffolds.

Rationale and Mechanistic Insight

The hydroxyl group can be readily converted into a leaving group or activated for nucleophilic substitution, while the ether linkages of the side chain are generally stable under many reaction conditions. The benzyl group itself can also serve as a protecting group that is removable under specific, mild conditions.[15][16] This dual functionality makes it an attractive synthon for creating libraries of compounds with tailored properties. For instance, in the development of small molecule inhibitors, the propoxyethoxy tail could be used to probe pockets of a target protein that favor hydrophilic interactions, potentially increasing binding affinity and selectivity.

Experimental Protocol: Synthesis of a Benzyl Ether Derivative

This protocol details a standard Williamson ether synthesis to demonstrate the utility of 2-(2-Propoxyethoxy)benzyl alcohol as a synthon.

Objective: To couple 2-(2-Propoxyethoxy)benzyl alcohol with a model alkyl halide to form a novel ether.

Materials:

-

2-(2-Propoxyethoxy)benzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Iodomethane (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 2-(2-Propoxyethoxy)benzyl alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous DMF.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

-

Slowly add iodomethane (1.5 eq) via syringe.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(2-Propoxyethoxy)benzyl methyl ether.

Visualization of Synthetic Pathway

Caption: Williamson ether synthesis workflow.

Potential Application II: Bifunctional Linker in Drug Conjugate Development

The distinct ends of 2-(2-Propoxyethoxy)benzyl alcohol—the reactive benzyl alcohol and the more inert propoxy terminus—make it an intriguing candidate for a bifunctional linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[17][18][19]

Rationale and Design Strategy

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[18] They consist of a ligand for the target protein and a ligand for the E3 ligase, connected by a linker. The linker's length, flexibility, and solubility are critical for the PROTAC's efficacy.[][21]

The 2-(2-Propoxyethoxy)benzyl alcohol could be functionalized at both ends to serve as a novel PEG-based linker. The benzyl alcohol can be converted to an amine or other functional group for conjugation to one ligand, while the terminal propyl group can be replaced with a functionalized handle (e.g., a terminal alkyne or azide for click chemistry) for attachment to the second ligand. The ether chain provides the necessary spacing and hydrophilicity to facilitate the formation of the key ternary complex (Target Protein-PROTAC-E3 Ligase).[17]

Proposed Experimental Workflow: PROTAC Linker Synthesis

Objective: To synthesize a bifunctional linker from 2-(2-Propoxyethoxy)benzyl alcohol for use in PROTAC assembly.

Part 1: Functionalization of the Benzyl Moiety

-

Oxidation: Oxidize the benzyl alcohol to the corresponding benzaldehyde using a mild oxidant like pyridinium chlorochromate (PCC).

-

Reductive Amination: React the resulting aldehyde with an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent such as sodium cyanoborohydride to form a primary or secondary amine at the benzylic position.

Part 2: Functionalization of the Propoxy Terminus This would require a multi-step synthesis starting from precursors of the molecule, for instance, by using a propargyl group instead of a propyl group during the initial synthesis of the ether chain.

Part 3: Assembly of the PROTAC

-

Couple the functionalized linker to the E3 ligase ligand (e.g., a thalidomide derivative) via an amide bond formation.

-

Couple the other end of the linker to the target protein ligand (e.g., a kinase inhibitor) using an appropriate conjugation chemistry (e.g., click chemistry if an azide/alkyne handle was installed).

Visualization of PROTAC Linker Concept

Caption: Conceptual structure of a PROTAC.

Potential Application III: Specialized Biocompatible Solvent in Drug Formulation

The amphiphilic nature of 2-(2-Propoxyethoxy)benzyl alcohol, possessing both a hydrophobic aromatic ring and a hydrophilic ether chain, suggests its potential as a specialized solvent for drug formulations.[22][23]

Rationale and Advantages

Many active pharmaceutical ingredients (APIs) exhibit poor water solubility, which limits their bioavailability.[22] Formulations often require co-solvents to overcome this challenge. Benzyl alcohol is already used as a solvent and preservative in injectable medications.[7][8][24] The addition of the propoxyethoxy chain could enhance its ability to dissolve a wider range of APIs, including those with poor solubility in common excipients. Its predicted properties would be similar to other glycol ethers which are used as solvents in various applications.[11][25][26]

Furthermore, the development of "green" or biocompatible solvents is a significant area of research in the pharmaceutical industry to reduce the toxicity associated with traditional organic solvents.[27][28][29] Investigating the biocompatibility and solubilizing power of 2-(2-Propoxyethoxy)benzyl alcohol could position it as a novel, effective, and potentially safer alternative for both topical and parenteral drug delivery systems.

Experimental Protocol: Solubility Enhancement Study

Objective: To evaluate the ability of 2-(2-Propoxyethoxy)benzyl alcohol to enhance the solubility of a poorly water-soluble model drug.

Materials:

-

2-(2-Propoxyethoxy)benzyl alcohol

-

Model poorly soluble drug (e.g., Ibuprofen, Griseofulvin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Standard laboratory glassware

-

Shaking incubator

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a series of solutions of 2-(2-Propoxyethoxy)benzyl alcohol in PBS at various concentrations (e.g., 0.5%, 1%, 2%, 5% v/v). A control of pure PBS will also be used.

-

Add an excess amount of the model drug to each solution in separate vials.

-

Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved drug.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered samples appropriately with the mobile phase.

-

Quantify the concentration of the dissolved drug in each sample using a validated HPLC method.

-

Plot the drug solubility as a function of the 2-(2-Propoxyethoxy)benzyl alcohol concentration.

Data Presentation: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow liquid | Based on benzyl alcohol and glycol ethers.[6][30] |

| Solubility | Moderately soluble in water, miscible with organic solvents | Amphiphilic nature due to benzyl and ether moieties.[2][31] |

| Boiling Point | High | Expected to be higher than benzyl alcohol (205 °C). |

| Toxicity | Requires evaluation; potential for renal and neurological effects | Glycol ethers can exhibit toxicity; requires thorough investigation.[32][33][34] |

Safety and Toxicological Considerations

While the potential applications are promising, it is imperative to consider the toxicology of this novel molecule. Glycol ethers, particularly those derived from ethylene oxide, can be associated with reproductive and developmental toxicity, as well as renal and hematological effects.[10][32][33][34] Therefore, a comprehensive toxicological assessment, including in vitro cytotoxicity assays and in vivo studies, must be a prerequisite for any application in drug development or formulation.

Conclusion

2-(2-Propoxyethoxy)benzyl alcohol stands as a molecule with significant untapped potential. By leveraging the known chemistry of its constituent parts, we can rationally design its application as a versatile synthon, a novel bifunctional linker for advanced therapeutics like PROTACs, and a specialized solvent for challenging drug formulations. The experimental frameworks provided in this guide offer a starting point for researchers to explore and validate these exciting possibilities. As with any novel chemical entity, rigorous safety and efficacy testing will be paramount in translating its theoretical promise into practical, impactful scientific advancements.

References

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

Comprehensive Guide to Understanding Benzyl Alcohol Usage in Industrial Applications. (2025, August 23). LinkedIn. [Link]

-

M. A. T. Miah, & M. R. T. Miah. (2024, March 10). Glycol Ether Toxicology. In StatPearls. StatPearls Publishing. [Link]

-

What is Benzyl Alcohol used for? (2024, June 14). Patsnap Synapse. [Link]

-

Glycol Ethers. (n.d.). U.S. Environmental Protection Agency. [Link]

-

PEG Linkers: Structure, Applications & Contributions. (2023, November 8). Creative PEGWorks. [Link]

-

Alcohol Protecting Groups. (n.d.). Michigan State University. [Link]

-

Benzyl Alcohol Definition. (2025, August 15). Fiveable. [Link]

-

Benzyl group. (n.d.). In Wikipedia. [Link]

-

What are PEG Linkers? (n.d.). Creative Biolabs. [Link]

-

Glycol Ether Toxicology. (2024, August 8). MD Searchlight. [Link]

-

Protecting groups in organic synthesis + H2O. (n.d.). [Link]

-

GLYCOL ETHERS. (n.d.). Haz-Map. [Link]

-

Benzyl Alcohol – Application in Therapy and Current Clinical Research. (n.d.). [Link]

-

The Toxicology of Glycol Ethers and its Relevance to Man. (1995, August 29). ECETOC. [Link]

-

What Is Benzyl Alcohol Used For. (2024, August 28). [Link]

-

Benzyl Protection of Alcohols. (2025, December 10). J&K Scientific LLC. [Link]

-

Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. (2017, October 9). European Medicines Agency. [Link]

-

PEG (Polyethylene Glycol) Linker Development. (n.d.). FCAD Group. [Link]

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (n.d.). [Link]

-

Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery. (2023, April 7). National Center for Biotechnology Information. [Link]

-

Benzyl alcohol. (n.d.). In Wikipedia. [Link]

-

Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems. (n.d.). National Center for Biotechnology Information. [Link]

-

Drug Delivery Applications of Biocompatible Ionic Liquids. (2023, April 27). Encyclopedia MDPI. [Link]

-

Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. (2025, August 9). ResearchGate. [Link]

-

Current Trends in Green Solvents: Biocompatible Ionic Liquids. (2022, December 7). MDPI. [Link]

-

Current strategies for the design of PROTAC linkers: a critical review. (n.d.). National Center for Biotechnology Information. [Link]

-

PEGs and Antibody-drug Conjugates a Versatile Approach. (2018, June 29). ADC Review. [Link]

-

Diethylene Glycol Monoethyl Ether – DGMEE. (n.d.). Advance Petrochemicals Ltd. [Link]

-

What is the mechanism of Benzyl Alcohol? (2024, July 17). Patsnap Synapse. [Link]

-

Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022, June 20). ACS Medicinal Chemistry Letters. [Link]

-

Benzyl Ethers. (n.d.). Organic Chemistry Portal. [Link]

-

Diethylene glycol monoethyl ether. (n.d.). [Link]

-

Benzyl Esters. (n.d.). Organic Chemistry Portal. [Link]

-

Benzyl alcohol synthesis by benzylic substitution. (n.d.). Organic Chemistry Portal. [Link]

-

Benzyl alcohol. (n.d.). ResearchGate. [Link]

-

Benzyl alcohol-based synthesis of oxide nanoparticles: the perspective of SN1 reaction mechanism. (n.d.). Dalton Transactions. [Link]

-

Buy Diethylene Glycol Monoethyl Ether (DEGEE) Online India. (n.d.). Purenso Select. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Benzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]

- 4. Benzyl Ethers [organic-chemistry.org]

- 5. Benzyl Esters [organic-chemistry.org]

- 6. What is Benzyl Alcohol used for? [synapse.patsnap.com]

- 7. zanchenglife.com [zanchenglife.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. Uses of benzyl alcohol_Chemicalbook [chemicalbook.com]

- 10. epa.gov [epa.gov]

- 11. DP solvent (diethylene glycol monopropyl ether) | Eastman [eastman.com]

- 12. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 13. creativepegworks.com [creativepegworks.com]

- 14. adcreview.com [adcreview.com]

- 15. uwindsor.ca [uwindsor.ca]

- 16. Benzyl group - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. enamine.net [enamine.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Smart Solvents in Drug Delivery Systems - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 23. Biocompatible Solvents and Ionic Liquid-Based Surfactants as Sustainable Components to Formulate Environmentally Friendly Organized Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comprehensive Guide to Understanding Benzyl Alcohol Usage in Industrial Applications [lonwinchem.com]

- 25. atamankimya.com [atamankimya.com]

- 26. purensoselect.in [purensoselect.in]

- 27. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Drug Delivery Applications of Biocompatible Ionic Liquids | Encyclopedia MDPI [encyclopedia.pub]

- 29. Current Trends in Green Solvents: Biocompatible Ionic Liquids [mdpi.com]

- 30. The important applications of diethylene glycol monoethyl ether_Chemicalbook [chemicalbook.com]

- 31. fcad.com [fcad.com]

- 32. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. mdsearchlight.com [mdsearchlight.com]

- 34. GLYCOL ETHERS - Hazardous Agents | Haz-Map [haz-map.com]

Theoretical properties of 2-(2-Propoxyethoxy)benzyl alcohol

An In-depth Technical Guide to the Theoretical Properties of 2-(2-Propoxyethoxy)benzyl Alcohol

Abstract

Introduction and Proposed Structure

2-(2-Propoxyethoxy)benzyl alcohol is an aromatic alcohol characterized by a benzyl alcohol core substituted at the ortho position with a 2-propoxyethoxy group. A thorough search of chemical databases and literature reveals a lack of readily available information for this specific compound, including a registered CAS number. This suggests that it is a novel or niche chemical entity.

The structure of 2-(2-Propoxyethoxy)benzyl alcohol combines the functionalities of a primary benzyl alcohol, an aromatic ring, and ether linkages. These features are expected to dictate its chemical behavior and physical properties. The benzyl alcohol moiety provides a site for oxidation, esterification, and etherification, while the 2-propoxyethoxy side chain is anticipated to influence its solubility and boiling point.

Proposed Chemical Structure:

Caption: Proposed structure of 2-(2-Propoxyethoxy)benzyl alcohol.

Proposed Synthesis

A plausible and efficient method for the synthesis of 2-(2-Propoxyethoxy)benzyl alcohol is through the reduction of its corresponding aldehyde, 2-(2-propoxyethoxy)benzaldehyde. This transformation is a standard procedure in organic synthesis.

Synthesis Workflow

The proposed synthesis involves a two-step process starting from commercially available 2-hydroxybenzaldehyde (salicylaldehyde).

Caption: Proposed two-step synthesis of 2-(2-Propoxyethoxy)benzyl alcohol.

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of 2-(2-Propoxyethoxy)benzaldehyde

This step involves a Williamson ether synthesis to couple the 2-propoxyethoxy side chain to the phenolic oxygen of 2-hydroxybenzaldehyde.

-

To a solution of 2-hydroxybenzaldehyde (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

Add 1-bromo-2-propoxyethane (1.2 eq) to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(2-propoxyethoxy)benzaldehyde.

Step 2: Reduction to 2-(2-Propoxyethoxy)benzyl alcohol

The synthesized aldehyde is then reduced to the target benzyl alcohol.

-

Dissolve 2-(2-propoxyethoxy)benzaldehyde (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-(2-propoxyethoxy)benzyl alcohol.

-

Further purification can be achieved by column chromatography if necessary.

Theoretical Physicochemical Properties

The following properties are estimated based on the known values of structurally similar compounds such as 2-(2-propoxyethoxy)ethanol[1][2][3], benzyl alcohol, and other glycol ethers.

| Property | Predicted Value | Rationale and Comparative Data |

| Molecular Formula | C₁₂H₁₈O₃ | Based on the proposed structure. |

| Molecular Weight | 210.27 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Similar to other glycol ethers and benzyl alcohols.[4] |

| Boiling Point | ~280-300 °C | Higher than 2-(2-propoxyethoxy)ethanol (~205 °C) due to the presence of the aromatic ring and increased molecular weight. |

| Melting Point | < 0 °C | Expected to be a liquid at room temperature, similar to many substituted benzyl alcohols and glycol ethers. |

| Density | ~1.05 g/mL | Slightly higher than water, in line with related aromatic ethers.[5] |

| Solubility in Water | Moderately soluble | The ethoxy and hydroxyl groups will contribute to water solubility, while the propyl group and benzene ring will decrease it. |

| logP (Octanol-Water Partition Coefficient) | ~2.0 - 2.5 | Estimated to be higher than that of 2-(2-propoxyethoxy)ethanol due to the increased hydrophobicity of the benzene ring. |

| pKa | ~14-15 | The acidity of the hydroxyl group is expected to be similar to that of benzyl alcohol.[6] |

Theoretical Spectroscopic Analysis

The structural features of 2-(2-Propoxyethoxy)benzyl alcohol would give rise to characteristic signals in various spectroscopic analyses.

-

¹H NMR:

-

Aromatic protons (4H) in the range of δ 6.8-7.4 ppm.

-

A singlet for the benzylic CH₂OH protons around δ 4.6 ppm.

-

A broad singlet for the hydroxyl proton (OH), which is exchangeable with D₂O.

-

Multiplets for the ethoxy and propoxy protons in the range of δ 3.5-4.2 ppm.

-

A triplet for the terminal methyl group of the propoxy chain around δ 0.9 ppm.

-

-

¹³C NMR:

-

Aromatic carbons between δ 110-160 ppm.

-

The benzylic carbon (CH₂OH) around δ 65 ppm.

-

Carbons of the ether linkages in the range of δ 60-80 ppm.

-

The terminal methyl carbon of the propoxy group around δ 10 ppm.

-

-

IR Spectroscopy:

-

A broad O-H stretching band around 3300-3400 cm⁻¹.

-

C-H stretching of the aromatic ring just above 3000 cm⁻¹.

-

Aliphatic C-H stretching just below 3000 cm⁻¹.

-

Strong C-O stretching bands for the alcohol and ether groups in the region of 1050-1250 cm⁻¹.

-

C=C stretching of the aromatic ring around 1600 and 1450 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) at m/z = 210.

-

A prominent fragment corresponding to the loss of the hydroxyl group (M-17).

-

A base peak corresponding to the tropylium ion or related benzylic fragments.

-

Fragments resulting from the cleavage of the ether side chain.

-

Theoretical Reactivity and Stability

The reactivity of 2-(2-Propoxyethoxy)benzyl alcohol is primarily determined by the benzyl alcohol functional group and the ether linkages.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(2-propoxyethoxy)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC).[7] Stronger oxidizing agents would lead to the formation of 2-(2-propoxyethoxy)benzoic acid.

-

Etherification and Esterification: The hydroxyl group can undergo etherification or esterification under appropriate conditions to form various derivatives.

-

Reactions of the Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the alkoxy and hydroxymethyl groups directing incoming electrophiles primarily to the ortho and para positions.

-

Stability and Storage: Like other ethers, 2-(2-Propoxyethoxy)benzyl alcohol may be susceptible to the formation of explosive peroxides upon prolonged exposure to air and light.[1][2] It is therefore recommended to store it in a cool, dark, and airtight container.

Potential Applications and Biological Activity (Theoretical)

While no specific applications have been documented for 2-(2-Propoxyethoxy)benzyl alcohol, its structural motifs suggest several potential uses:

-

Solvent: Due to its predicted properties, it could serve as a high-boiling point, polar aprotic solvent in various chemical reactions and formulations. Glycol ethers are known for their use as solvents in coatings, inks, and cleaners.[2]

-

Coalescing Agent: In latex paints and coatings, it could function as a coalescing agent to promote film formation.

-

Chemical Intermediate: It could be a valuable intermediate in the synthesis of more complex molecules, such as pharmaceuticals, fragrances, and specialty polymers. The benzyl alcohol moiety can be readily converted to other functional groups.

-

Biological Activity: Benzyl alcohol and its derivatives are known to have applications in the pharmaceutical and personal care industries, for example, as preservatives and in the treatment of head lice.[8] The introduction of the glycol ether side chain may modulate its biological activity and pharmacokinetic properties. The metabolism of this compound in biological systems would likely involve oxidation of the alcohol to a carboxylic acid and O-dealkylation of the ether linkages, similar to other glycol ethers.[1]

Conclusion

2-(2-Propoxyethoxy)benzyl alcohol represents an interesting, albeit theoretically described, chemical entity that combines the functionalities of a benzyl alcohol and a glycol ether. Based on the analysis of its constituent parts and structurally related compounds, it is predicted to be a high-boiling point liquid with moderate water solubility. Its synthesis is feasible through the reduction of the corresponding benzaldehyde. The presence of the reactive hydroxyl group and the aromatic ring suggests its potential as a versatile intermediate in organic synthesis. Further experimental investigation is required to validate these theoretical properties and explore its potential applications.

References

-

Ataman Kimya. PROPYLENE GLYCOL PHENYL ETHER. [Link]

-

South City Petrochem – SCP. Propylene glycol phenyl ether (PPH). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15470276, Phenyl glycolate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 88764766, 2-(2-Hydroxyethoxy)ethanol;2-propoxyethanol. [Link]

-

Nippon Nyukazai Co., Ltd. PHENYL GLYCOL 20 (PhG-20) Safety Data Sheet. [Link]

-

Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]

-

The Good Scents Company. phenyl glycol phenyl acetate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11355992, 2-[2-(2-Propoxyethoxy)ethoxy]ethanol. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21014289, 2-(2-Oxopropoxy)benzaldehyde. [Link]

-

U.S. Environmental Protection Agency. Substance Details - Ethanol, 2-(2-propoxyethoxy)-. [Link]

-

Beilstein-Institut. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

-

Haz-Map. 2-(2-Propoxyethoxy)ethanol. [Link]

-

National Institute of Standards and Technology. Ethanol, 2-(2-propoxyethoxy)-. [Link]

-

Wikipedia. 2-(2-Ethoxyethoxy)ethanol. [Link]

-

Scientific Research Publishing. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). [Link]

-

European Patent Office. METHOD FOR PREPARING BENZYL ALCOHOL AND HOMOLOGUES BY MEANS OF CATALYTIC CONVERSION OF LOWER ALCOHOL AND CATALYST USED. [Link]

-

Chemistry LibreTexts. 17.2: Properties of Alcohols and Phenols. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12141, 2-(Benzyloxy) ethanol. [Link]

-

Cardiff University. Highly efficient benzyl alcohol valorisation via the in situ synthesis of H2O2 and associated reactive oxygen species. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18471034, 2-(2-Naphthyl)benzyl alcohol. [Link]

-

U.S. Environmental Protection Agency. 2-(2-Oxopropoxy)benzaldehyde - Chemical Details. [Link]

-

U.S. Environmental Protection Agency. 2-(2-Oxopropoxy)benzaldehyde Properties. [Link]

Sources

- 1. 2-(2-Propoxyethoxy)ethanol | 6881-94-3 | Benchchem [benchchem.com]

- 2. 2-(2-Propoxyethoxy)ethanol - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Ethanol, 2-(2-propoxyethoxy)- [webbook.nist.gov]

- 4. 2-[2-(BENZYLOXY)ETHOXY]ETHANOL | 2050-25-1 [chemicalbook.com]

- 5. Propylene glycol phenyl ether (PPH) – South City Petrochem [southcitypetrochem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

Computational Characterization of 2-(2-Propoxyethoxy)benzyl alcohol: A Protocol for Conformational & Electronic Analysis

Executive Summary & Strategic Relevance

2-(2-Propoxyethoxy)benzyl alcohol represents a critical structural motif in drug development, serving as a model for amphiphilic drug fragments and functionalized surfactants . Its structure—a lipophilic benzene core substituted with a hydrophilic benzylic alcohol and a flexible glycol ether "tail"—creates a complex potential energy surface (PES) dominated by intramolecular hydrogen bonding (IMHB) and dispersion forces.

This guide provides a high-precision computational protocol to characterize this molecule. Unlike rigid aromatics, this system requires a rigorous treatment of conformational flexibility. We will move beyond standard B3LYP calculations to employ dispersion-corrected Density Functional Theory (DFT) to accurately predict the "folded" vs. "extended" states that dictate its solubility and bioavailability.

Core Objectives

-

Conformational Landscape: Identify global minima among the multiple rotamers of the glycol ether chain.

-

Intramolecular Interactions: Quantify the strength of the hydrogen bond between the benzylic -OH and the ether oxygens.

-

Solvation Free Energy: Predict the partitioning behavior using implicit solvation models (SMD).

Computational Workflow Strategy

The flexibility of the propoxyethoxy chain renders a single-point optimization invalid. A multi-stage workflow is required to avoid trapping in local minima.

Workflow Diagram

The following directed graph illustrates the mandatory cascade from molecular mechanics to high-level DFT.

Figure 1: Hierarchical computational workflow ensuring global minimum identification before expensive electronic structure calculations.

Detailed Experimental Protocol

Phase 1: Conformational Sampling (The Filter)

The glycol ether chain (-O-CH2-CH2-O-CH2-CH2-CH3) introduces roughly 5-7 rotatable bonds. A systematic grid search is computationally prohibitive (

-

Method: Monte Carlo Multiple Minimum (MCMM) or Low-Mode Sampling.

-

Force Field: MMFF94s (specifically parameterized for organic solvated systems).

-

Solvent: Vacuum (Gas Phase) initially, to find intrinsic folding preferences.

-

Causality: We use MMFF94s because it handles the electrostatics of ether oxygens better than UFF, providing a realistic starting point for DFT.

Phase 2: Geometry Optimization (The Engine)

Standard functionals like B3LYP often fail to capture the London dispersion forces essential for stabilizing the interaction between the propyl tail and the benzene ring (CH-

-

Functional: wB97X-D (Head-Gordon) or B3LYP-D3(BJ) .

-

Why: These functionals include long-range dispersion corrections mandatory for folding analysis.

-

-

Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).

-

Why: Pople basis sets (e.g., 6-311++G**) are acceptable, but the "def2" family offers better convergence for polarization in glycol ethers.

-

-

Convergence Criteria: "Tight" or "Very Tight" (RMS Force <

).-

Self-Validation: Frequency analysis must yield zero imaginary frequencies . A single imaginary frequency indicates a transition state, not a stable conformer.

-

Phase 3: Solvation & Electronic Properties

To understand bioavailability, we calculate the Solvation Free Energy (

-

Model: SMD (Solvation Model based on Density).

-

Solvents: Water (

) and n-Octanol ( -

Protocol: Perform single-point energy calculations on the gas-phase optimized geometries (or re-optimize in solvent if significant structural deviation is expected).

Key Structural Features & Mechanistic Insights

The "Scorpion" Fold (Intramolecular Hydrogen Bonding)

In the gas phase and non-polar solvents, 2-(2-Propoxyethoxy)benzyl alcohol will likely adopt a "folded" conformation.

-

Mechanism: The benzylic hydroxyl hydrogen (

) acts as a Donor. The ether oxygens ( -

Ring Size:

-

7-Membered Ring: H-bond to the first ether oxygen (attached to the ring).

-

10-Membered Ring: H-bond to the second ether oxygen (in the chain).

-

-

Prediction: The 10-membered ring is often entropically disfavored but enthalpically strong if the chain flexibility allows. The 7-membered ring is the most probable global minimum.

Data Presentation: Expected Geometric Parameters

The following table summarizes the metrics used to validate the existence of an Intramolecular Hydrogen Bond (IMHB).

| Parameter | Description | Strong IMHB Criteria | Weak/No IMHB |

| Distance between H-donor and O-acceptor | < 2.2 Å | > 2.5 Å | |

| Hydrogen Bond Angle | > 140° | < 110° | |

| IR Stretching Frequency (Calc) | Red-shift (>50 cm⁻¹) | Standard (~3650 cm⁻¹) | |

| Stabilization Energy (NBO) | > 5 kcal/mol | < 1 kcal/mol |

Electronic Potential Map (MEP)

Visualizing the Molecular Electrostatic Potential is crucial for predicting drug-receptor interactions.

-

Red Regions (Negative): Localized on the ether oxygens and the benzylic oxygen. These are cation-binding sites.

-

Blue Regions (Positive): Localized on the benzylic proton. This is the primary H-bond donor site.

Thermodynamic Cycle for Bioavailability

To predict the partition coefficient (

Figure 2: Thermodynamic cycle.

References

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. Link

-

Nagy, P. I. (2014). Competing Intramolecular Hydrogen Bonds in Flexible Molecules. International Journal of Molecular Sciences. Link

-

Weinhold, F. (2012). Natural bond orbital analysis: A critical overview of relationships to alternative bonding perspectives. Journal of Computational Chemistry. Link

- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Gaussian, Inc., Wallingford CT.

Technical Whitepaper: Stability, Reactivity, and Handling of 2-(2-Propoxyethoxy)benzyl Alcohol

The following technical guide is structured as a specialized whitepaper for research and development professionals. It synthesizes physicochemical principles with practical handling protocols for 2-(2-Propoxyethoxy)benzyl alcohol .

Chemical Architecture & Identity

2-(2-Propoxyethoxy)benzyl alcohol is a bifunctional aromatic intermediate characterized by a primary benzylic alcohol and an ortho-substituted glycol ether chain. Its amphiphilic nature and specific electronic properties make it a critical building block in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of antihistamines, kinase inhibitors, and specialized agrochemicals where lipophilicity modulation is required.

Structural Specifications

-

IUPAC Name: [2-(2-Propoxyethoxy)phenyl]methanol

-

Molecular Formula:

-

Molecular Weight: 210.27 g/mol

-

Key Functional Groups:

-

Benzylic Alcohol (

): The primary reactive center for nucleophilic substitution and oxidation. -

Glycol Ether Chain (

): Provides conformational flexibility and lipophilicity (LogP modulation). -

Aromatic Core: Electron-rich benzene ring (activated by the alkoxy group).

-

Physicochemical Profile (Predicted)

| Property | Value / Characteristic | Implication for Handling |

| Physical State | Viscous Colorless to Pale Yellow Liquid | Handling requires positive displacement pipettes or weighing. |

| Boiling Point | ~310–320°C (760 mmHg) | High boiling point; distillation requires high vacuum (<1 mmHg). |

| Solubility | Soluble in alcohols, DCM, THF, Ethyl Acetate. Partially soluble in water. | biphasic extraction protocols are efficient. |

| LogP | ~1.8 – 2.2 | Moderate lipophilicity; crosses biological membranes effectively. |

| pKa | ~14 (Alcoholic OH) | Weakly acidic; requires strong bases (NaH, KOtBu) for deprotonation. |

Stability Matrix & Degradation Mechanisms

The stability of 2-(2-Propoxyethoxy)benzyl alcohol is governed by two competing degradation pathways: Benzylic Oxidation and Ether Autoxidation . Understanding these mechanisms is vital for maintaining purity during storage.

The Ortho-Effect and Light Sensitivity

Unlike simple benzyl alcohols, the ortho-alkoxy substituent creates a specific electronic environment. The ether oxygen can participate in intramolecular hydrogen bonding with the benzylic hydroxyl group.

-

Impact: This stabilization can retard proton exchange but makes the molecule more susceptible to photo-induced oxidation . Exposure to UV light in the presence of oxygen can accelerate the conversion to the corresponding aldehyde (2-(2-propoxyethoxy)benzaldehyde).

Ether Peroxidation (Critical Safety Note)

The propoxyethoxy chain contains multiple methylene (

-